molecular formula C12H8O2 B14529416 Cyclobuta[b]naphthalene-3,8-diol CAS No. 62702-74-3

Cyclobuta[b]naphthalene-3,8-diol

Cat. No.: B14529416
CAS No.: 62702-74-3
M. Wt: 184.19 g/mol
InChI Key: JFVIYNGGPNWUST-UHFFFAOYSA-N
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Description

Cyclobuta[b]naphthalene-3,8-diol is a chemical compound with the molecular formula C₁₂H₈O₂. It is a subclass of naphthalene and is characterized by its unique structure, which includes a cyclobutane ring fused to a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobuta[b]naphthalene-3,8-diol can be synthesized through a visible-light-mediated [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene-3,8-diones under mild and clean conditions without the use of photocatalysts . The reaction is facilitated by visible light, making it an eco-friendly and efficient approach.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Cyclobuta[b]naphthalene-3,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Cyclobuta[b]naphthalene-3,8-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobuta[b]naphthalene-3,8-diol involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various transformations, including ring-opening and ring-expansion reactions, which contribute to its biological and chemical activities. The high ring strain in the cyclobutane ring makes it highly reactive, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    1,4-Naphthoquinone: A quinone derivative of naphthalene.

    Cyclobuta[de]naphthalene: Another cyclobutane-fused naphthalene compound.

Uniqueness: Cyclobuta[b]naphthalene-3,8-diol is unique due to its specific structural arrangement, which includes hydroxyl groups at positions 3 and 8. This structural feature imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

62702-74-3

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

cyclobuta[b]naphthalene-3,8-diol

InChI

InChI=1S/C12H8O2/c13-11-7-3-1-2-4-8(7)12(14)10-6-5-9(10)11/h1-6,13-14H

InChI Key

JFVIYNGGPNWUST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC3=C2O)O

Origin of Product

United States

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